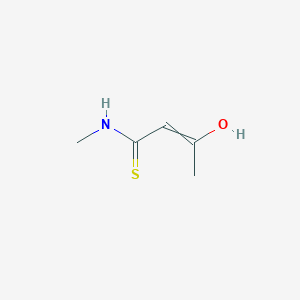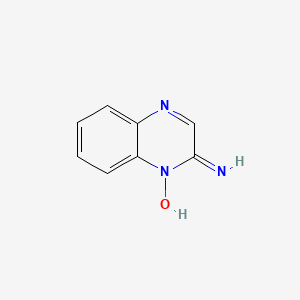
3-Methyl-1-octylpyridin-1-ium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-octylpyridin-1-ium tetrafluoroborate is an ionic liquid composed of a pyridinium cation and a tetrafluoroborate anion. Ionic liquids are salts in the liquid state at relatively low temperatures, often below 100°C. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-octylpyridin-1-ium tetrafluoroborate typically involves the quaternization of 3-methylpyridine with 1-bromooctane, followed by anion exchange with sodium tetrafluoroborate. The reaction conditions usually include:
-
Quaternization Reaction
Reactants: 3-methylpyridine and 1-bromooctane.
Solvent: Acetonitrile or another suitable solvent.
Temperature: Reflux conditions (around 80-100°C).
Duration: Several hours to ensure complete reaction.
-
Anion Exchange
Reactants: The quaternized product and sodium tetrafluoroborate.
Solvent: Water or methanol.
Temperature: Room temperature.
Duration: Stirring for several hours to ensure complete exchange.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality .
化学反应分析
Types of Reactions
3-Methyl-1-octylpyridin-1-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridinium ring .
科学研究应用
3-Methyl-1-octylpyridin-1-ium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its unique properties.
Biology: Employed in the stabilization of proteins and enzymes, as well as in the study of biomolecular interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a medium for pharmaceutical reactions.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability
作用机制
The mechanism of action of 3-Methyl-1-octylpyridin-1-ium tetrafluoroborate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The tetrafluoroborate anion is known for its weakly coordinating nature, which allows the cation to interact more freely with other molecules. This property makes it an effective medium for various chemical reactions and processes .
相似化合物的比较
Similar Compounds
1-Methyl-3-octylimidazolium tetrafluoroborate: Another ionic liquid with similar properties but different cation structure.
1-Butyl-3-methylimidazolium tetrafluoroborate: Known for its use in electrochemical applications.
Uniqueness
3-Methyl-1-octylpyridin-1-ium tetrafluoroborate is unique due to its pyridinium cation, which imparts distinct chemical and physical properties compared to imidazolium-based ionic liquids. Its structure allows for specific interactions with biomolecules and other organic compounds, making it particularly useful in biological and pharmaceutical research .
属性
分子式 |
C14H24BF4N |
|---|---|
分子量 |
293.15 g/mol |
IUPAC 名称 |
3-methyl-1-octylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C14H24N.BF4/c1-3-4-5-6-7-8-11-15-12-9-10-14(2)13-15;2-1(3,4)5/h9-10,12-13H,3-8,11H2,1-2H3;/q+1;-1 |
InChI 键 |
RISKGJQQAHJQNE-UHFFFAOYSA-N |
规范 SMILES |
[B-](F)(F)(F)F.CCCCCCCC[N+]1=CC=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
![1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt](/img/structure/B13781547.png)
